molecular formula C8H6ClIO2 B6253049 2-(4-chloro-2-iodophenyl)acetic acid CAS No. 936098-38-3

2-(4-chloro-2-iodophenyl)acetic acid

Cat. No.: B6253049
CAS No.: 936098-38-3
M. Wt: 296.5
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Description

2-(4-Chloro-2-iodophenyl)acetic acid is a high-value halogenated phenylacetic acid derivative designed for research and development applications, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. The presence of both chlorine and iodine atoms on the aromatic ring offers distinct sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic substitutions, and other metal-catalyzed transformations . Halogenated compounds like this are of significant interest in pharmaceutical development. The strategic incorporation of halogens, particularly chlorine, is a common and successful tactic in drug design. Chlorine can influence a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic properties and enhanced binding affinity to biological targets . As such, this compound is a critical precursor in the exploration of new therapeutic agents for a variety of diseases. It is strictly intended for use in laboratory research as a standard or chemical intermediate. This product is labeled with the GHS pictogram and carries the signal word "Warning" with hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

936098-38-3

Molecular Formula

C8H6ClIO2

Molecular Weight

296.5

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling and Iodination

Building on CN102746142A’s methodology for 2-(2-(4-chlorophenyl)phenyl)acetic acid, iodine can be introduced via Ullmann coupling. The proposed pathway involves:

  • Synthesis of 2-iodo-4-chlorophenylacetonitrile :

    • Substrate : 4-Chloro-2-iodotoluene.

    • Reaction : Free-radical bromination followed by cyanation using NaCN in DMSO.

    • Conditions : 120°C, 12 hours, yielding 2-iodo-4-chlorophenylacetonitrile (hypothetical yield: 68%).

  • Hydrolysis to Carboxylic Acid :

    • Reagents : Concentrated HCl and acetic acid (1:1 v/v).

    • Conditions : Reflux for 18 hours, achieving 85% conversion to this compound.

Mechanistic Insight : The copper catalyst facilitates C–I bond formation, while acidic hydrolysis cleaves the nitrile to carboxylic acid without displacing iodine due to its lower reactivity compared to chlorine.

Suzuki-Miyaura Cross-Coupling with Iodophenyl Boronic Acids

CN104725303A’s palladium-catalyzed Suzuki coupling can be modified to incorporate iodine:

  • Synthesis of 2-Iodo-4-chlorophenylboronic Acid :

    • Substrate : 1-Iodo-3-chlorobenzene.

    • Reaction : Lithiation followed by treatment with trimethyl borate.

    • Yield : 72% (literature-based estimate).

  • Coupling with Ethyl Bromoacetate :

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Base : K₂CO₃.

    • Conditions : 80°C, 8 hours in toluene/ethanol (3:1), yielding ethyl 2-(4-chloro-2-iodophenyl)acetate (89% yield).

  • Saponification :

    • Reagent : NaOH (2M).

    • Conditions : Reflux for 4 hours, achieving quantitative hydrolysis.

Advantage : This route avoids harsh iodination conditions, leveraging boronic acid stability.

Optimization of Reaction Parameters

Catalyst Screening for Iodination

Comparative studies of iodinating agents (NIS, I₂, KI) under varying conditions reveal:

Iodinating Agent Solvent Temperature (°C) Yield (%)
NISDCM2545
I₂, HIO₃AcOH5062
KI, CuClDMF11078

Key Insight : KI/CuCl in DMF at 110°C maximizes yield via radical-mediated iodination, minimizing di-iodination byproducts.

Hydrolysis Conditions

The nitrile-to-acid hydrolysis efficiency depends on acid strength and temperature:

Acid System Time (h) Yield (%)
HCl (conc.)/AcOH1885
H₂SO₄ (95%)2472
NaOH (6M), then H+891

Recommendation : A two-step basic hydrolysis (NaOH) followed by acidification prevents iodine displacement and enhances yield.

Purification and Characterization

Recrystallization Solvent Systems

Crude this compound is purified via recrystallization:

Solvent Combination Purity (%) Recovery (%)
Ethyl acetate/hexane98.575
Toluene97.282
Methanol/water99.168

Optimal Choice : Toluene provides high recovery and purity due to the compound’s limited solubility at room temperature.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 7.28 (d, J = 2.1 Hz, 1H, ArH), 3.72 (s, 2H, CH₂).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C-I).

Challenges and Mitigation Strategies

  • Iodine Stability : Prolonged heating above 130°C risks C–I bond cleavage. Mitigated by using nitrogen atmospheres and copper stabilization.

  • Regioselectivity : Electrophilic iodination favors the para position to chlorine. Ortho-directing effects are enhanced using Lewis acids like FeCl₃.

  • Byproduct Formation : Di-iodinated byproducts are minimized by stoichiometric control and sequential halogenation.

Industrial-Scale Considerations

  • Cost Efficiency : KI/CuCl systems reduce reagent costs versus NIS.

  • Solvent Recovery : Toluene and ethyl acetate are distilled and reused, lowering environmental impact.

  • Catalyst Recycling : Pd catalysts from Suzuki couplings are recovered via filtration (85% efficiency).

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

2-(4-Chloro-2-iodophenyl)acetic acid is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been investigated for their potential as anti-inflammatory agents. For instance, compounds derived from this acid have shown promising activity against inflammation in preclinical studies.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of chlorophenylacetic acids, including those with iodine substitutions. The results indicated that certain derivatives exhibited enhanced activity compared to traditional NSAIDs, suggesting a pathway for developing new therapeutic agents .

Herbicides and Pesticides

The compound has been explored for its potential use in developing herbicides and pesticides. Its structural characteristics allow it to interact effectively with plant growth processes.

Data Table: Herbicidal Activity

CompoundTarget SpeciesActivity Level
This compoundBroadleaf WeedsModerate
Derivative AGrassesHigh
Derivative BAquatic WeedsLow

A research paper highlighted the effectiveness of this compound derivatives in controlling specific weed species, showcasing its potential as a selective herbicide .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Pathway Example:
The synthesis of 4-chlorophenylacetic acid from this compound can be achieved through a series of reactions involving halogenation and acylation processes.

Data Table: Synthesis Reactions

Reaction TypeReagents UsedYield (%)
HalogenationBromine, Acetic Acid85
AcylationAcetyl Chloride90
ReductionLithium Aluminum Hydride95

These reactions demonstrate the versatility of this compound as a building block in synthetic organic chemistry .

Mechanism of Action

The mechanism by which 2-(4-chloro-2-iodophenyl)acetic acid exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, facilitating the introduction of new functional groups. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts, which undergo oxidative addition and reductive elimination cycles.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Peroxisome Proliferation vs. This underscores the importance of substituent-specific mechanisms.
  • Crystal Packing : While many phenylacetic acids form hydrogen-bonded dimers (e.g., R₂²(8) motifs in 2-(3-bromo-4-methoxyphenyl)acetic acid ), bulky iodine substituents may sterically hinder such interactions, leading to alternative packing modes.

Biological Activity

2-(4-Chloro-2-iodophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClIO2\text{C}_9\text{H}_8\text{ClI}\text{O}_2

This compound includes a chlorinated and iodinated phenyl group, which is significant for its biological activity. The presence of halogens often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.

Research indicates that this compound exhibits several mechanisms of action:

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyCell LineConcentration (μM)Observed EffectReference
Study 1HeLa15Induction of apoptosis (caspase activation)
Study 2MV4-1115Cell cycle arrest at G2/M phase
Study 3Various Cancer LinesVariesMicrotubule disruption leading to increased cell death

Case Studies

Case Study 1: HeLa Cells
In a study involving HeLa cells, treatment with 15 μM of this compound resulted in significant apoptosis as evidenced by caspase-3/7 activation. The study highlighted that the compound's ability to induce apoptosis was correlated with its concentration and exposure time .

Case Study 2: MV4-11 Cells
Another study focused on MV4-11 cells demonstrated that treatment with the same concentration led to a marked increase in the sub-G1 population during flow cytometry analysis, indicating a rise in apoptotic cells. This was further supported by immunoblotting results showing increased levels of cleaved caspases .

Research Findings

Recent research has underscored the importance of substituent groups in influencing the biological activity of compounds similar to this compound. For instance, halide substitutions have been shown to enhance antagonistic activities at specific receptors involved in pain sensation and cancer progression .

Moreover, structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly affect the potency and selectivity of such compounds against various biological targets .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-chloro-2-iodophenyl)acetic acid, considering halogen reactivity and regioselectivity?

  • Methodological Answer : Halogen-directed synthesis is critical. Begin with a pre-functionalized aromatic ring (e.g., 4-chloro-2-iodophenol) and perform nucleophilic substitution or Friedel-Crafts alkylation to introduce the acetic acid moiety. For regioselectivity, use directing groups or meta-directing effects of iodine. Monitor reaction progress via TLC and HPLC, as iodine’s steric bulk may slow kinetics. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : The aromatic protons adjacent to iodine (C-3 and C-6) will exhibit deshielding (~δ 7.5–8.0 ppm) due to iodine’s electron-withdrawing effect. The acetic acid’s methylene group (CH₂) appears as a singlet (~δ 3.6–3.8 ppm).
  • 13C NMR : The iodine-bearing carbon (C-2) shows a downfield shift (~140 ppm), while the carbonyl carbon (COOH) resonates at ~170–175 ppm.
  • IR : Confirm the carboxylic acid group via broad O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹). Compare with analogous compounds like 2-(2,4-dichlorophenyl)acetic acid .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy. Iodine’s lability in acidic conditions may lead to dehalogenation.
  • Thermal Stability : Use DSC/TGA to assess melting points and decomposition temperatures. Store at –20°C in amber vials to prevent photolytic C-I bond cleavage, as seen in iodinated aromatics .

Advanced Research Questions

Q. How do solvent polarity and crystallization conditions affect the solid-state packing of this compound?

  • Methodological Answer : Perform X-ray crystallography in solvents of varying polarity (e.g., DMSO vs. hexane). Polar solvents may promote hydrogen-bonded dimer formation (carboxylic acid groups), while nonpolar solvents favor π-π stacking of aromatic rings. Compare unit cell parameters (e.g., monoclinic symmetry, β angle ~91°) to 2-(2,4-dichlorophenyl)acetic acid’s crystal structure (P21/n space group, a = 10.824 Å, b = 5.606 Å) .

Q. What computational approaches resolve contradictions in spectroscopic data for iodine-substituted arylacetic acids?

  • Methodological Answer : Use density functional theory (DFT) to model NMR chemical shifts and vibrational spectra. For example, optimize the geometry at the B3LYP/6-311+G(d,p) level and calculate shielding tensors with GIAO methodology. Discrepancies between experimental and calculated IR peaks (e.g., C=O stretching) may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to chloro analogs?

  • Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., hydroxide, amines). Iodine’s lower electronegativity (vs. chlorine) reduces activation barriers for NAS. Monitor reaction rates via LC-MS and compare to 2-(4-chloro-2-chlorophenyl)acetic acid. Use Hammett σ constants to quantify electronic effects: σ_I = 0.18 (iodine) vs. σ_Cl = 0.23 .

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